molecular formula C27H26F3NO3 B8201722 PD-1-IN-24

PD-1-IN-24

Cat. No.: B8201722
M. Wt: 469.5 g/mol
InChI Key: ITARRJJJADSSAW-JYSHFMIGSA-N
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Description

PD-1-IN-24 is an orally active inhibitor of programmed cell death protein 1 (PD-1). This compound has shown significant potential in cancer immunotherapy by blocking the interaction between PD-1 and its ligands, programmed cell death ligand 1 (PD-L1) and programmed cell death ligand 2 (PD-L2). This inhibition can enhance the immune system’s ability to attack cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

PD-1-IN-24 can be synthesized through a series of chemical reactions involving various reagents and conditionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography. The final product is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

PD-1-IN-24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Such as palladium on carbon and platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

PD-1-IN-24 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of PD-1 and its interactions with ligands.

    Biology: Employed in research to understand the role of PD-1 in immune regulation and its impact on various biological processes.

    Medicine: Investigated for its potential in cancer immunotherapy, particularly in enhancing the immune response against tumors.

    Industry: Utilized in the development of new therapeutic agents targeting the PD-1/PD-L1 pathway .

Mechanism of Action

PD-1-IN-24 exerts its effects by binding to the PD-1 receptor on the surface of immune cells. This binding prevents the interaction between PD-1 and its ligands, PD-L1 and PD-L2. By blocking this interaction, this compound enhances the activity of T cells, promoting an immune response against cancer cells. The molecular targets involved in this pathway include the PD-1 receptor and its associated signaling molecules .

Comparison with Similar Compounds

PD-1-IN-24 is unique compared to other similar compounds due to its high oral bioavailability and potent inhibitory activity. Similar compounds include:

This compound stands out due to its specific structure and the resulting high efficacy in blocking the PD-1/PD-L1 interaction, making it a promising candidate for further development in cancer immunotherapy .

Properties

IUPAC Name

(2S)-3-hydroxy-2-methyl-2-[[3-[(E)-2-(2-methyl-3-phenylphenyl)ethenyl]-4-(trifluoromethyl)phenyl]methylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F3NO3/c1-18-20(9-6-10-23(18)21-7-4-3-5-8-21)12-13-22-15-19(11-14-24(22)27(28,29)30)16-31-26(2,17-32)25(33)34/h3-15,31-32H,16-17H2,1-2H3,(H,33,34)/b13-12+/t26-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITARRJJJADSSAW-JYSHFMIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)C=CC3=C(C=CC(=C3)CNC(C)(CO)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)/C=C/C3=C(C=CC(=C3)CN[C@@](C)(CO)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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